Home > Products > Screening Compounds P121987 > 3-methoxy-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide
3-methoxy-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide - 2034460-35-8

3-methoxy-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide

Catalog Number: EVT-2898341
CAS Number: 2034460-35-8
Molecular Formula: C13H14N6O4
Molecular Weight: 318.293
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

Compound Description: TAK-915 is a clinical candidate being investigated as a potential therapeutic for the treatment of cognitive impairment in neuropsychiatric and neurodegenerative disorders. [] It acts as a selective inhibitor of phosphodiesterase 2A (PDE2A). []

Relevance: While TAK-915 differs significantly in its overall structure from 3-methoxy-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide, it's included here due to its function as a PDE2A inhibitor. The research that describes TAK-915 also details the discovery of a novel series of pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors, which are structurally different from TAK-915. [] This suggests that diverse chemical scaffolds can exhibit PDE2A inhibitory activity, highlighting the potential for structural variations around the pyrazole core found in 3-methoxy-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide to explore for PDE2A inhibition.

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: Compound 20 is a pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor discovered through a drug design strategy aiming to develop lead compounds structurally distinct from TAK-915. [] It exhibits potent PDE2A inhibitory activity, robustly increasing 3′,5′-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration. [] Compound 20 also demonstrated efficacy in attenuating MK-801-induced episodic memory deficits in a passive avoidance task in rats. []

Relevance: This compound shares the pyrazole core with 3-methoxy-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide, albeit incorporated into a larger tricyclic pyrazolo[1,5-a]pyrimidine scaffold. [] The presence of a carboxamide group and substituents like methyl and trifluoromethoxy further highlights the structural similarities. The discovery of compound 20 as a potent PDE2A inhibitor strengthens the potential of exploring pyrazole-containing compounds like 3-methoxy-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide for similar biological activity.

3-bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Compound Description: This compound is part of a series of anthranilic diamide analogues containing 1,2,4-oxadiazole rings, synthesized to discover novel molecules with high insecticidal activities. [] Its structure was characterized by X-ray diffraction analysis. []

3-bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (6)

Compound Description: This is another anthranilic diamide analog containing an oxadiazole ring, specifically a 1,3,4-oxadiazole ring. [] It displayed significant larvicidal activity against Plutella xylostella (71.43% at 0.4 μg/mL) and some activity against Spodoptera exigua (33.33% at 1 μg/mL). []

Relevance: While sharing the carboxamide group with 3-methoxy-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide, this compound incorporates a 1,3,4-oxadiazole ring instead of the 1,2,4-oxadiazole. [] Additionally, it features a pyrazole ring similar to the target compound, although differently substituted. These structural similarities, along with its potent insecticidal activity, highlight the impact of subtle changes in the core structures and substituents on biological activity.

1-Aryl-5-methyl-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-4-carboxamides (5)

Compound Description: These compounds are a series of triazole derivatives obtained during an investigation of the Boulton-Katritzky rearrangement. [] They are formed via the acylation of 3-amino-5-methylisoxazole with 1-aryl-1H-1,2,3-triazole-4-carbonyl chlorides. [] No further rearrangement occurred in these compounds. []

Relevance: These compounds share the 5-methylisoxazol-3-yl and carboxamide functionalities with 3-methoxy-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide. [] The key difference lies in the presence of a 1,2,3-triazole ring in compound 5 instead of the 1,2,4-oxadiazole and pyrazole rings found in the target compound. This structural comparison helps in understanding the impact of different heterocyclic cores on chemical reactivity and biological activities.

1,2,4-thiadiazole derivatives (6)

Compound Description: These compounds are formed spontaneously from intermediate thioureas during a one-pot reaction involving 1-aryl-1H-1,2,3-triazole-4-carbonyl chlorides, KSCN, and 3-amino-5-methylisoxazole. [] They are also related to the Boulton-Katritzky rearrangement investigation. []

N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (1)

Compound Description: Compound 1 was identified as a hit from a high-throughput screening campaign for GPCR agonists. [] It served as a starting point for the development of selective orexin 2 receptor antagonists (2-SORA) for the treatment of insomnia and other conditions. []

Relevance: This compound shares the pyrazole and carboxamide moieties with 3-methoxy-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide. [] The structural differences lie in the substitution pattern on the pyrazole ring and the presence of a m-tolyl oxazole group instead of the oxadiazole and isoxazole units found in the target compound. Despite these differences, the shared pyrazole-carboxamide core suggests potential similarities in their chemical behavior and provides insights for structural modifications to explore different biological activities.

N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (43)

Compound Description: Compound 43 is a potent, brain-penetrant, and orally active 2-SORA discovered through structure-activity relationship (SAR) optimization studies initiated from compound 1. [] It demonstrated efficacy in a sleep model in rats, comparable to seltorexant (15), a clinically approved 2-SORA for the treatment of insomnia. []

Relevance: This compound shares the pyrazole and carboxamide functionalities with 3-methoxy-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide. [] The structural differences lie in the extended ethyl linker attached to the pyrazole and the presence of a m-tolyl oxazole group instead of the oxadiazole and isoxazole units in the target compound. Notably, the discovery of compound 43 as a potent 2-SORA reinforces the importance of exploring diverse substituents and linkers around the pyrazole-carboxamide core for modulating biological activities and accessing new therapeutic applications.

Properties

CAS Number

2034460-35-8

Product Name

3-methoxy-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide

IUPAC Name

3-methoxy-1-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide

Molecular Formula

C13H14N6O4

Molecular Weight

318.293

InChI

InChI=1S/C13H14N6O4/c1-7-4-9(17-22-7)11-15-10(23-18-11)5-14-12(20)8-6-19(2)16-13(8)21-3/h4,6H,5H2,1-3H3,(H,14,20)

InChI Key

PJNAVERKICNCMD-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CN(N=C3OC)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.